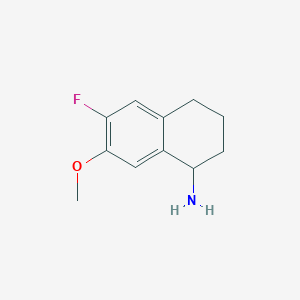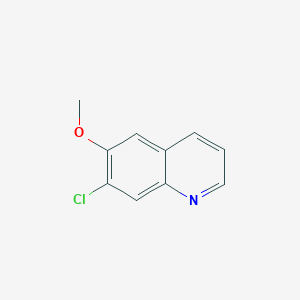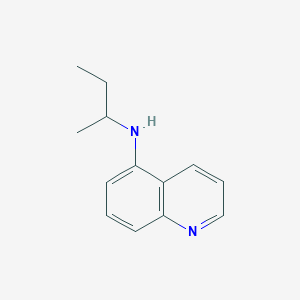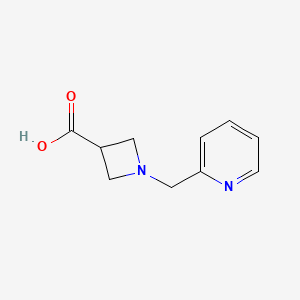
1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid is a heterocyclic compound that features a four-membered azetidine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the mesylation of 1,3-butanediol followed by treatment with benzylamine can yield the desired azetidine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the azetidine or pyridine rings.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups onto the molecule .
Scientific Research Applications
1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring’s strain and the pyridine moiety’s electronic properties contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but with a three-membered ring, leading to different reactivity and applications.
Azetidine-2-carboxylic acid: Lacks the pyridine moiety, resulting in distinct chemical and biological properties.
Uniqueness: 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid’s combination of the azetidine ring and pyridine moiety provides unique reactivity and potential for diverse applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-5-12(6-8)7-9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,13,14) |
InChI Key |
YIGWZHUFEOUHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



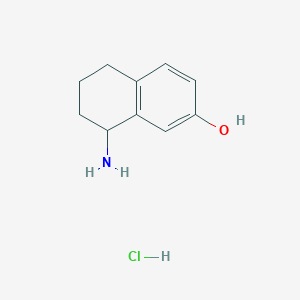
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
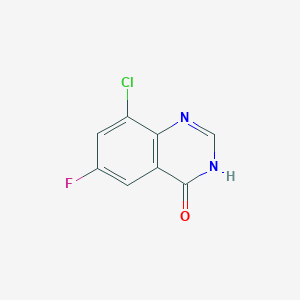
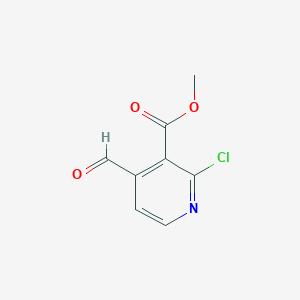
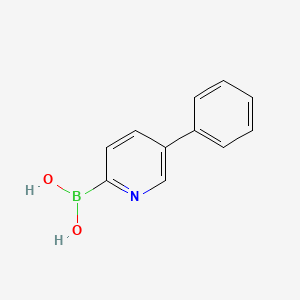
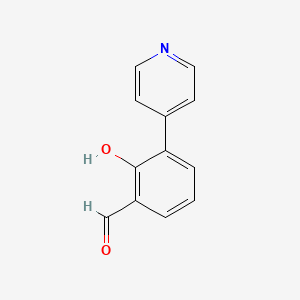
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
